1-azido-4-bromo-2-(trifluoromethyl)benzene
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Overview
Description
1-Azido-4-bromo-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3BrF3N3. It is an aromatic azide, characterized by the presence of an azido group (-N3), a bromine atom, and a trifluoromethyl group (-CF3) attached to a benzene ring.
Preparation Methods
The synthesis of 1-azido-4-bromo-2-(trifluoromethyl)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable brominated benzene derivative.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide (NaN3) as the azide source.
Reaction Conditions: The reaction is usually carried out in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Azido-4-bromo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Cycloaddition Reactions: The azido group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functionalized derivatives.
Common reagents used in these reactions include palladium catalysts, copper(I) salts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-4-bromo-2-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles through CuAAC reactions.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable intermediate in the development of pharmaceuticals and bioactive molecules.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-azido-4-bromo-2-(trifluoromethyl)benzene involves its reactivity towards various nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The bromine atom can be substituted by other groups through cross-coupling reactions, facilitated by palladium catalysts . These reactions often involve the formation of intermediate complexes and transition states, leading to the final products.
Comparison with Similar Compounds
1-Azido-4-bromo-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Azido-2-bromobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-Azido-4-(trifluoromethyl)benzene: Lacks the bromine atom, affecting its suitability for cross-coupling reactions.
1-Azido-2-bromo-4-(trifluoromethyl)benzene: A positional isomer with different reactivity due to the arrangement of substituents on the benzene ring.
The presence of both the bromine and trifluoromethyl groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various chemical transformations.
Properties
CAS No. |
85862-83-5 |
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Molecular Formula |
C7H3BrF3N3 |
Molecular Weight |
266 |
Purity |
95 |
Origin of Product |
United States |
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